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Compound of Interest

Compound Name: 4-Isopropyloctane

Cat. No.: B14544512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
isopropyloctane, a branched alkane. Due to the limited availability of public experimental
spectra for this specific compound, this guide utilizes predicted Nuclear Magnetic Resonance
(NMR) data and characteristic spectral information for Infrared (IR) spectroscopy and Mass
Spectrometry (MS) based on established principles for alkanes. Detailed experimental
protocols for obtaining such data are also provided to facilitate laboratory analysis.

Spectroscopic Data Presentation

The following sections present the predicted and expected spectroscopic data for 4-
isopropyloctane in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
organic molecules.

IH NMR (Predicted)

Proton NMR (*H NMR) provides information about the different types of protons in a molecule
and their connectivity. The following data was predicted using online NMR prediction tools.
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Predicted
Signal Chemical Shift  Multiplicity Integration Assignment

(ppm)
1 0.85-0.95 Triplet 6H CHs (C1 and C8)
2 0.85-0.95 Doublet 6H CHs (Isopropyl)

, -CH2- (C2, C3,
3 1.15-1.35 Multiplet 10H
C5, C6, C7)

4 1.45-1.60 Multiplet 1H -CH- (Isopropyl)
5 1.35-1.50 Multiplet 1H -CH- (C4)

13C NMR (Predicted)

Carbon-13 NMR (*33C NMR) provides information about the different carbon environments in a
molecule. The following data was predicted using online NMR prediction tools. Due to the
molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent,
resulting in 11 distinct signals.

Predicted Chemical Shift

Signal Assignment
(ppm)

1 ~14 ClandC8

2 ~20-23 Isopropyl CHs

3 ~23-35 C2, C3, C5, C6, C7

4 ~30-35 Isopropyl CH

5 ~40-45 C4

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. As an alkane, 4-isopropyloctane primarily
exhibits C-H and C-C bond vibrations.
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Wavenumber (cm~—?) Vibration Type Intensity
2850 - 2960 C-H stretch (sp?) Strong
1450 - 1470 C-H bend (CH2) Medium
1370 - 1385 C-H bend (CHs) Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. For alkanes, the molecular ion peak (M+) is often observed, although it

may be weak. Fragmentation typically involves the cleavage of C-C bonds to form stable

carbocations.
m/z Proposed Fragment lon Comments
156 [C11H24]* Molecular lon (M*)
141 [M - CHs]* Loss of a methyl radical
127 [M - C2oHs]* Loss of an ethyl radical
113 [M - CsH7]* Loss of a propyl radical
99 [M - CaHo]* Loss of a butyl radical
Fragmentation of the octane
85 [CeHas3]* )
chain
Fragmentation of the octane
71 [CsH11]* )
chain
Often a base peak in branched
57 [CaHo]* alkanes (t-butyl cation or
rearranged sec-butyl cation)
Isopropyl cation or propyl
43 [CsHA]* p by Propy
cation
29 [C2Hs]* Ethyl cation
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy of a Liquid Alkane

Objective: To obtain high-resolution *H and *3C NMR spectra of a liquid alkane sample.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Pipettes and vial for sample preparation

4-isopropyloctane sample
Procedure:

e Sample Preparation:

o

Accurately weigh approximately 5-10 mg of the 4-isopropyloctane sample into a clean,
dry vial. For 3C NMR, a higher concentration (20-50 mg) may be beneficial.

o

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCIs) to the vial.

[¢]

Gently swirl the vial to ensure the sample is completely dissolved.

[¢]

Using a pipette, transfer the solution into a clean 5 mm NMR tube.
o Cap the NMR tube securely.
e Instrument Setup:

o Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
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[e]

Insert the sample into the NMR spectrometer.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or
automatically.

[¢]

Tune and match the probe for the respective nucleus (*H or 13C).

e 1H NMR Acquisition:

[¢]

Set the appropriate spectral width (e.g., -2 to 12 ppm).

[¢]

Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).

[e]

Set the relaxation delay (e.g., 1-2 seconds).

o

Acquire the Free Induction Decay (FID).

e 13C NMR Acquisition:

[¢]

Set the appropriate spectral width (e.g., 0 to 220 ppm).

[e]

Use a proton-decoupled pulse sequence.

o

Set the number of scans (typically higher than for *H NMR, e.g., 128 scans or more,
depending on the concentration).

o

Set the relaxation delay (e.g., 2 seconds).

[¢]

Acquire the FID.
» Data Processing:
o Apply a Fourier transform to the FID to obtain the spectrum.

o Phase the spectrum to obtain pure absorption peaks.
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o Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for
CDCls in *H NMR; 77.16 ppm for CDCls in 13C NMR).

o Integrate the peaks in the *H NMR spectrum.

o Pick and list the peaks for both spectra.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy of a Liquid Alkane

Obijective: To obtain the infrared spectrum of a liquid alkane sample.

Materials:

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

4-isopropyloctane sample

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

e Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

e Sample Analysis:

o Place a small drop of the 4-isopropyloctane sample onto the center of the ATR crystal,
ensuring it completely covers the crystal surface.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

e Cleaning:
o Carefully wipe the sample off the ATR crystal using a lint-free wipe.

o Clean the crystal with a wipe dampened with a suitable solvent (e.g., isopropanol) and
allow it to dry completely.

Gas Chromatography-Mass Spectrometry (GC-MS) of a
Volatile Hydrocarbon

Objective: To separate and identify the components of a volatile sample and obtain the mass
spectrum of 4-isopropyloctane.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Appropriate GC column for hydrocarbon analysis (e.g., a non-polar column like DB-5ms).

Helium carrier gas.

Autosampler vials with septa.

Volatile solvent for dilution (e.g., hexane or dichloromethane).

4-isopropyloctane sample.

Procedure:

e Sample Preparation:

o Prepare a dilute solution of 4-isopropyloctane in a volatile solvent (e.g., 100 ppm in
hexane) in a GC vial.

o Cap the vial securely.
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e Instrument Setup:

o Set the GC oven temperature program. A typical program for a volatile hydrocarbon might
be:

= [nitial temperature: 50 °C, hold for 2 minutes.
» Ramp: Increase to 250 °C at a rate of 10 °C/minute.
» Final hold: Hold at 250 °C for 5 minutes.

o Set the injector temperature (e.g., 250 °C).

o Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

o Set the MS parameters:

lonization mode: Electron lonization (EI) at 70 eV.

Mass range: e.g., m/z 40-200.

Source temperature: e.g., 230 °C.

Quadrupole temperature: e.g., 150 °C.
e Analysis:
o Place the sample vial in the autosampler tray.
o Inject a small volume of the sample (e.g., 1 yL) into the GC.
o Start the data acquisition.
o Data Analysis:
o The total ion chromatogram (TIC) will show the separated components.

o Obtain the mass spectrum for the peak corresponding to 4-isopropyloctane.
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o Identify the molecular ion peak and the major fragment ions.

o Compare the obtained spectrum with a library of mass spectra (e.g., NIST) for
confirmation if available.

Mandatory Visualization
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Caption: General workflow for compound identification using spectroscopic methods.
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Predicted Mass Spectrometry Fragmentation of 4-Isopropyloctane
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Caption: Predicted major fragmentation pathways for 4-isopropyloctane in Mass

Spectrometry.

 To cite this document: BenchChem. [Spectroscopic Data of 4-Isopropyloctane: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14544512#spectroscopic-data-of-4-isopropyloctane-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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